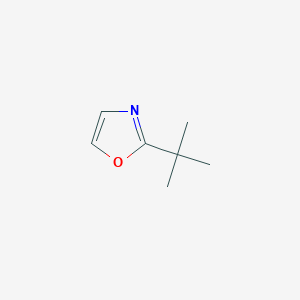

2-tert-Butyl-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-Butyl-oxazole is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, a series of heterocyclic derivatives were synthesized and their antibacterial potential was tested against various organisms . In particular, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were found to be the most active .Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-oxazole is characterized by a 5-membered ring containing one oxygen and one nitrogen atom . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo oxidative cascade cyclization to construct 2,5-disubstituted oxazoles .Scientific Research Applications

Facile Synthesis and Anticancer Activities

- Facile Synthesis : A novel synthesis method for 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. This method allows for the synthesis of functionally diverse oxazoles under mild conditions (Cao et al., 2020).

- Anticancer Activities : Certain synthesized oxazoles, including derivatives of 2-tert-Butyl-oxazole, demonstrated significant anticancer activities in human gastric and bladder tumor cells, indicating their potential in cancer treatment (Cao et al., 2020).

Luminescent Properties and Photo-switching

- Photoluminescence : Studies on oxazole-based heterocycles, including 2-tert-Butyl-oxazole derivatives, showed higher photoluminescence efficiencies compared to imidazole analogues. This suggests their potential applications in luminescent materials (Eseola et al., 2011).

- Fluorescence Photo-switching : The oxazole derivatives exhibited reversible fluorescence photo-switching, a property that could be leveraged in the development of advanced optical materials and sensors (Eseola et al., 2011).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : A study demonstrated the use of an oxazole derivative as an effective corrosion inhibitor for mild steel in acidic conditions. This highlights its potential application in the field of materials protection and preservation (Moretti et al., 2013).

Synthesis of Amino Acids and Pharmaceuticals

- Enantioselective Addition : The catalytic enantioselective addition of 2-tert-butyl-oxazolones to maleimides, leading to quaternary amino acid derivatives, indicates potential applications in pharmaceutical synthesis (Alba et al., 2012).

- Antifungal Activity : A method for synthesizing oxazole and isoxazoline derivatives demonstrated that an isoxazole generated through this process possessed significant antifungal activity, suggesting its utility in antifungal drug development (Dai et al., 2019).

Synthesis of Glycopeptides

- Glycopeptide Synthesis : The chemical synthesis of glycopeptides using tert-butyl-protected N-hydroxylamino acids, which include oxazole derivatives, is important in the preparation of glycopeptide-based therapeutics (Sanki et al., 2009).

Biological Activity Review

- Comprehensive Biological Activities : A review on oxazole derivatives, including 2-tert-Butyl-oxazole, highlights their wide spectrum of biological activities, which are of high interest in medicinal chemistry (Kakkar & Narasimhan, 2019).

Safety and Hazards

Future Directions

The future directions for the research on 2-tert-Butyl-oxazole could involve the synthesis of more oxazole derivatives and screening them for various biological activities . Additionally, the development of efficient and novel protocols for the synthesis of 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids could be another promising direction .

properties

IUPAC Name |

2-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGNGCCLNRYOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)